Cas no 1036614-61-5 ((1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine)

(1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine Chemical and Physical Properties
Names and Identifiers
-
- (1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine
- (1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine
-
- Inchi: 1S/C14H22Cl2N2/c1-10(2)14(18(3)4)9-17-8-11-5-6-12(15)13(16)7-11/h5-7,10,14,17H,8-9H2,1-4H3
- InChI Key: IWSCGDKRPZIJCK-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=C(Cl)C(Cl)=C1)C(N(C)C)C(C)C
(1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B420630-250mg |
(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 250mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-55096-0.05g |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
Enamine | EN300-55096-10.0g |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
Aaron | AR019Y7H-250mg |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95% | 250mg |
$284.00 | 2025-02-08 | |
Aaron | AR019Y7H-500mg |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95% | 500mg |
$511.00 | 2025-02-08 | |
1PlusChem | 1P019XZ5-250mg |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95% | 250mg |
$280.00 | 2025-03-04 | |
A2B Chem LLC | AV42753-250mg |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95% | 250mg |
$233.00 | 2024-04-20 | |
1PlusChem | 1P019XZ5-1g |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95% | 1g |
$637.00 | 2025-03-04 | |
Aaron | AR019Y7H-1g |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95% | 1g |
$672.00 | 2025-02-08 | |
Aaron | AR019Y7H-5g |
(1-{[(3,4-dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine |
1036614-61-5 | 95% | 5g |
$1901.00 | 2023-12-16 |
(1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine Related Literature
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on (1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine
Research Brief on (1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine (CAS: 1036614-61-5)
The compound (1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine (CAS: 1036614-61-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, exhibits potential pharmacological properties that make it a promising candidate for therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and potential therapeutic uses, particularly in neurological and psychiatric disorders.
Recent research has demonstrated that (1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine acts as a potent modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to known psychoactive compounds suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia. In vitro and in vivo studies have shown that this compound exhibits high affinity for specific receptor subtypes, which may underlie its pharmacological effects.
One of the key findings from recent studies is the compound's ability to cross the blood-brain barrier efficiently, a critical factor for its potential use in central nervous system (CNS) disorders. Pharmacokinetic analyses have revealed favorable absorption and distribution profiles, with minimal off-target effects. These properties position it as a promising lead compound for further drug development.
In addition to its CNS applications, preliminary data suggest that (1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine may have anti-inflammatory and immunomodulatory effects. This broadens its potential therapeutic scope to include autoimmune and inflammatory diseases. However, further studies are needed to validate these findings and explore the underlying molecular mechanisms.
The synthesis and optimization of (1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of high-purity batches, which are essential for preclinical and clinical studies. Researchers have also explored various derivatives to enhance its pharmacological profile and reduce potential side effects.
Despite these promising findings, challenges remain in the development of this compound. Issues such as metabolic stability, long-term safety, and formulation optimization need to be addressed. Ongoing research aims to tackle these challenges through structural modifications and advanced drug delivery systems.
In conclusion, (1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine (CAS: 1036614-61-5) represents a compelling area of research in chemical biology and pharmaceutical science. Its unique pharmacological properties and potential therapeutic applications make it a valuable candidate for further investigation. Future studies should focus on advancing its preclinical development and exploring its full therapeutic potential.
1036614-61-5 ((1-{(3,4-Dichlorophenyl)methylamino}-3-methylbutan-2-yl)dimethylamine) Related Products
- 101072-01-9(8-bromo-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2172269-29-1(methyl 3-(3-hydroxyazetidin-3-yl)-1,1-dioxo-1lambda6-thiane-3-carboxylate)
- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)
- 2227844-64-4(rac-(1R,2S)-2-2-(thiophen-3-yl)ethylcyclopentan-1-ol)
- 1357354-49-4(2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate)
- 1779776-37-2(2-methyl-2-(2,4,6-trimethylphenyl)methyloxirane)
- 1521880-00-1(5-Amino-1-(4-bromophenyl)piperidin-2-one)
- 685904-18-1(5-(phenoxymethyl)furan-2-carbaldehyde)
- 1195613-50-3(Pyrimidine-5-carboxamidine Hydrochloride)
- 1488892-36-9(4-chloro-6-[3-(trifluoromethyl)piperidin-1-yl]pyrimidine)




